molecular formula C12H12N2O3S B2719461 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 616214-33-6

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2719461
CAS No.: 616214-33-6
M. Wt: 264.3
InChI Key: CYANQCVVWUFQFE-UHFFFAOYSA-N
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Description

4-Cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety as the amine substituent. This compound has been studied extensively for its role as a soluble epoxide hydrolase (sEH) inhibitor, a target implicated in inflammation and cardiovascular diseases . Structural analyses using molecular docking (e.g., PDB code 3ANS) reveal its binding mode in the catalytic site of sEH, where polar interactions with residues like Asp335 and Tyr466 stabilize the complex . Its synthesis and optimization often employ computational tools like AutoDock 4.0 and HyperChem8 for energy minimization and docking grid alignment .

Properties

IUPAC Name

4-cyano-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-7-9-1-3-10(4-2-9)12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYANQCVVWUFQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could introduce various functional groups onto the benzamide core.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is C₁₈H₁₆N₂O₅S₂, and it features a tetrahydrothiophene ring that contributes to its unique chemical reactivity and biological activity. The compound’s structure allows for various interactions with biological targets, which is crucial for its applications in drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, research demonstrated that this compound effectively reduced cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antiviral Properties

Another promising application is in antiviral therapy. Preliminary investigations indicate that this compound exhibits activity against certain viral infections by disrupting viral replication processes. A study reported that the compound inhibited the replication of human papillomavirus (HPV), suggesting its potential use in treating HPV-related diseases .

Case Study 1: Breast Cancer Cell Line Analysis

A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis, confirming the compound's potential as an anticancer agent .

Case Study 2: HPV Inhibition

In vitro experiments showed that this compound significantly reduced HPV E6 and E7 expression levels in infected cells. This reduction correlated with decreased viral load and suggests a novel approach to HPV treatment through modulation of viral gene expression .

Mechanism of Action

The mechanism of action of 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This interaction modulates cellular excitability by influencing potassium ion flow, which can affect various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Target Specificity

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Key Substituents Target Notable Properties
4-Cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Cyano (C4), sulfolane (N-substituent) sEH High sEH binding affinity, polar interactions
MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) Cyano (C4), pyridylmethyl, benzothiazole Putative CYP51 No cytotoxicity in 3T3/HEK 293 cells
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethyl (N-substituent) Not specified 80% synthetic yield, NMR-characterized
3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Amino (C3), sulfolane (N-substituent) Not reported Structural analog with reduced electron-withdrawing effects
Lecozotan Hydrochloride Cyano (C4), piperazinyl-propyl (N-substituent) 5-HT1A receptor Alzheimer’s therapy (5-HT1A antagonist)
Key Observations:
  • Substituent Effects: The cyano group in the target compound enhances electronic interactions with sEH’s catalytic site, while analogs like 3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide () may exhibit weaker binding due to the electron-donating amino group .
  • N-Substituent Diversity : The sulfolane moiety in the target compound contrasts with Rip-B’s dimethoxyphenethyl group (), which lacks a sulfone group but includes aromatic methoxy substituents. This difference likely alters solubility and target selectivity .
  • Target Flexibility : Benzamide derivatives can engage diverse targets (e.g., sEH, CYP51, 5-HT1A) depending on substituents. For instance, Lecozotan’s piperazinyl-propyl chain directs it to serotonin receptors, unlike the sulfolane group in the target compound .

Molecular Docking and Binding Affinity

Table 2: Docking Parameters and Binding Interactions
Compound Name Docking Software Grid Box Size (ų) Key Binding Interactions
This compound AutoDock 4.0 40 × 40 × 40 Hydrogen bonds with Asp335, Tyr466
Flavonoids from Inula britannica Chem3D Pro Not specified Competitive inhibition with sEH
MMV001239 Not reported Hypothesized CYP51 inhibition via pyridyl motif
Key Findings:
  • The target compound’s rigid docking protocol () ensures precise alignment in sEH’s catalytic pocket, whereas MMV001239’s lack of reported docking data limits mechanistic insights .
  • Hydrogen bonding with Asp335 and Tyr466 is critical for sEH inhibition, a feature absent in compounds like Rip-B, which lack polar N-substituents .

Q & A

Q. How can researchers optimize the synthesis of 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide to improve yield and purity?

Methodological Answer: Synthetic optimization often involves stepwise reaction monitoring and selection of catalysts. For example, refluxing with tert-butyl hydroperoxide (TBHP) as an oxidizing agent can enhance reaction efficiency, as demonstrated in domino syntheses of benzamide derivatives . Key steps include:

  • Catalyst selection : Use iodine (I₂) or TBHP to mediate cyclization and oxidation.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation.
  • Purification : Column chromatography with gradient solvent systems (e.g., hexane/EtOAc) to isolate high-purity products .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding, chloro-substituent positioning) and packing patterns in the crystalline state .
  • NMR spectroscopy : ¹H-NMR and ¹³C-NMR confirm functional groups (e.g., cyano, sulfone) and regioselectivity, as shown for analogous thiourea-benzamide derivatives .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) aid in understanding the electronic properties of this benzamide derivative?

Methodological Answer: DFT calculations predict electronic behavior and reactive sites:

  • Electron distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions.
  • Lattice energy estimation : Quantifies crystal stability, as applied to acyl hydrazides with similar hydrogen-bonding networks .
  • Solvent effects : Simulate solvation environments to optimize reaction conditions for derivatization .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across different studies?

Methodological Answer:

  • Target-specific assays : Compare inhibition profiles against isolated enzymes (e.g., kinases, proteases) versus whole-cell models to distinguish direct vs. indirect effects .
  • Dose-response analysis : Quantify IC₅₀ values under standardized conditions to minimize variability from cytotoxicity thresholds.
  • Structural analogs : Test derivatives (e.g., 4-nitro or 4-chloro substitutions) to isolate pharmacophore contributions, as seen in N-benzoylthiourea studies .

Q. How can researchers design experiments to evaluate the sulfone group’s role in modulating pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability assays : Incubate the compound with liver microsomes to assess sulfone-mediated resistance to oxidative degradation.
  • Permeability studies : Use Caco-2 cell monolayers to compare absorption rates with non-sulfonated analogs.
  • Molecular docking : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Data Contradiction Analysis

Q. Why do some studies report high receptor binding affinity while others show negligible activity for structurally similar benzamides?

Methodological Answer: Discrepancies may arise from:

  • Conformational flexibility : The tetrahydrothiophene sulfone moiety may adopt multiple orientations, affecting receptor fit. X-ray crystallography or molecular dynamics simulations can clarify dominant conformers .
  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) may alter ligand-receptor interactions. Standardize buffer systems and validate with positive controls (e.g., lecozotan hydrochloride, a known 5-HT1A antagonist) .

Experimental Design

Q. How should researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core modifications : Synthesize derivatives with varied substituents (e.g., 4-cyano → 4-nitro, 4-chloro) to assess electronic effects.
  • Side-chain variations : Introduce alkyl or aryl groups on the tetrahydrothiophene ring to probe steric tolerance.
  • Biological testing : Use tiered assays—primary high-throughput screening followed by secondary target validation—to prioritize hits .

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